4-(1,1-Diphenylethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

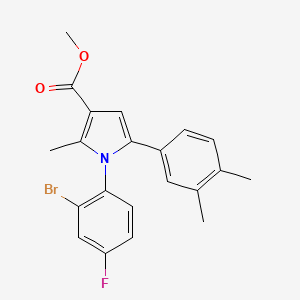

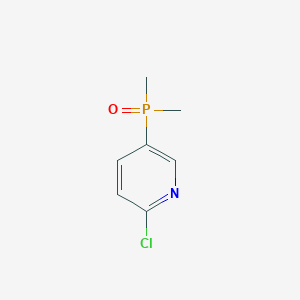

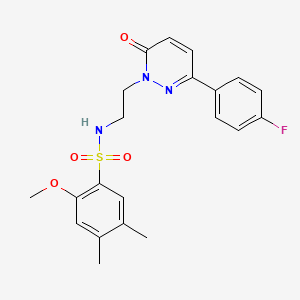

4-(1,1-Diphenylethyl)pyridine is a chemical compound with the molecular formula C19H17N . It has a molecular weight of 259.34 .

Synthesis Analysis

The synthesis of 1,4-dihydropyridines, a class of compounds to which this compound belongs, often involves the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, an aromatic aldehyde, and an ammonia source . Other methods for the synthesis of 1,4-dihydropyridines include the hydroboration of pyridines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a diphenylethyl group . The exact structure can be confirmed chemically by its preparations with other pathways and its spectral data .Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Differentiation of Isomers

4-(1,1-Diphenylethyl)pyridine and its analogs, such as diphenidine, have been studied for their ability to differentiate between isomers using analytical techniques. Research has focused on the synthesis and characterization of these compounds, utilizing methods like high-resolution electrospray mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. This research is important in understanding the properties and potential applications of these compounds in analytical chemistry (Wallach et al., 2015).

Steric Limitations in Iodine(I) Complex Formation

Studies have been conducted on the silver(I) and iodine(I) complexes of 2-substituted pyridines, including 2-(1,1-diphenylethyl)pyridine, to investigate the steric limitations in complex formation. This research is significant for understanding the interaction of these compounds with metals and their potential applications in materials science (Ward et al., 2022).

Nonlinear Optical Properties

The exploration of efficient nonlinear optical organic crystals is another area where this compound derivatives play a role. These studies aim to understand the molecular features that contribute to nonlinear optical properties, which are essential for applications in photonics and optoelectronics (Zyss et al., 1981).

Solvation Studies

Research on compounds related to this compound, such as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, has provided insights into solvation phenomena. This is crucial for understanding solvent-polymer interactions and has implications in chemical engineering and materials science (Pires et al., 2019).

Synthesis and Characterization of Pyrazolopyridines

The synthesis and structural analysis of various pyrazolopyridines, including derivatives of this compound, have been investigated. These studies contribute to the field of organic chemistry, particularly in the synthesis of complex organic molecules (Quiroga et al., 1999).

Chemoselective Pyridination

Research on the chemoselective pyridination of C(sp3)–H bonds, particularly focusing on the interaction with 4-pyridine, has been conducted. This is important for the development of novel methods in organic synthesis (Hoshikawa & Inoue, 2013).

Photophysical Properties of Electron Donor-Acceptor Systems

The study of photophysical properties in compounds combining an electron donor with a bulky electron acceptor, such as derivatives of this compound, provides valuable insights into the field of photochemistry (Rotkiewicz et al., 1996).

Development of Organic Light-Emitting Diode Materials

Research into pyridine-appended pyrene derivatives, including compounds related to this compound, has implications in the development of materials for organic light-emitting diodes (OLEDs). This research is crucial for advancing OLED technology (Kumar et al., 2021).

Synthesis of Polyimides

The synthesis of aromatic polyimides containing pyridine groups, including derivatives of this compound, has been explored. This research is relevant for developing new materials with applications in electronics and aerospace (Chen et al., 2020).

Eigenschaften

IUPAC Name |

4-(1,1-diphenylethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-20-15-13-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGILPQYWJLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)

![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)